3-Bromo-5-iodobenzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

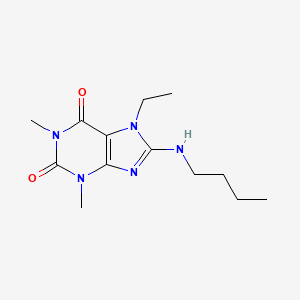

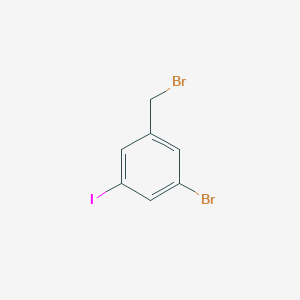

3-Bromo-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H5Br2I and a molecular weight of 375.83 g/mol . It is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-bromo-3-(bromomethyl)-5-iodobenzene . The InChI code is 1S/C7H5Br2I/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 375.83 g/mol .Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer Treatment : A study highlights the synthesis of new zinc phthalocyanine substituted with derivatives including 5-bromo-2-hydroxy-3-methoxybenzylidene, which exhibits properties useful for photodynamic therapy in cancer treatment. This compound has good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it significant for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Building Blocks for Synthesis of Dendritic Materials : Research on the structural properties of 3,5-dimethoxybenzyl bromide, a compound of interest due to its potential use as a building block in the synthesis of dendritic materials, reveals significant differences in structural properties based on the presence or absence of the methoxy group at certain positions of the aromatic ring (Pan, Cheung, Harris, Constable, & Housecroft, 2005).

Radiolabeling of Biologically Important Molecules : A study discusses the radioiodination of 4-trimethylsilylbenzyl bromide with high specific activity, suggesting its use as a radiolabelled alkylating agent for labelling biologically important molecules with suitable nucleophilic functional groups (Wilson, Dannals, Ravert, Burns, & Wagner, 1986).

Synthesis of Heterocyclic Compounds : A research paper outlines the catalytic synthesis of 2-methyl-1,5-dihydro-4,1,3-benzoxadiazepine, a biologically active seven-membered heterocyclic system, from 2-iodobenzyl bromide (Golomba, Abele, & Belyakov, 2012).

Preparation of Polymers with Controlled Molecular Architecture : The novel convergent growth approach to dendritic macromolecules, utilizing 3,5-dihydroxybenzyl alcohol condensed with benzylic bromide, demonstrates control over the nature and placement of peripheral groups of the molecule, important in the creation of hyperbranched macromolecules (Hawker & Fréchet, 1990).

Haloperoxidase Activity in Enzymatic Reactions : Manganese peroxidase from Phanerochaete chrysosporium exhibits haloperoxidase activity, involving the oxidation of bromide and iodide. This activity is essential in various enzymatic reactions including the halogenation of organic substrates (Sheng & Gold, 1997).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-bromo-3-(bromomethyl)-5-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOHCQCOVGIUBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3010892.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)

![3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B3010898.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide](/img/structure/B3010900.png)

![methyl 2-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B3010903.png)

![ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B3010905.png)

![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B3010909.png)